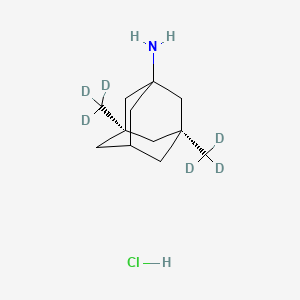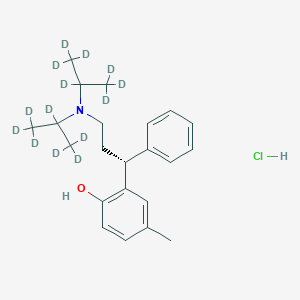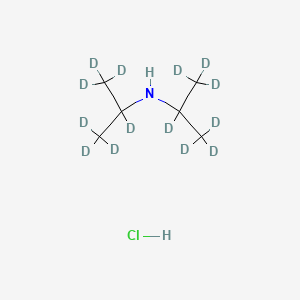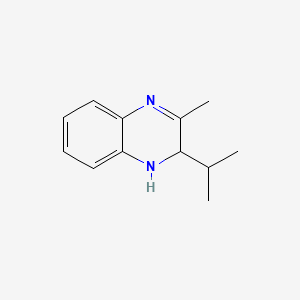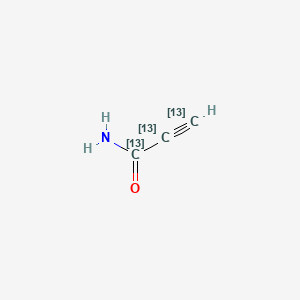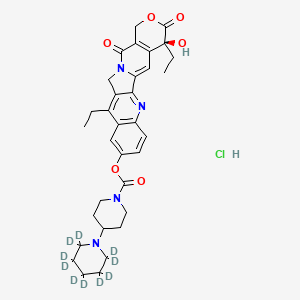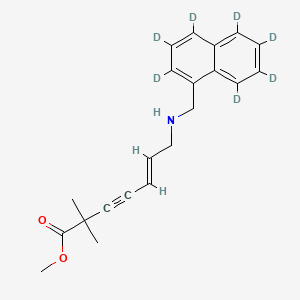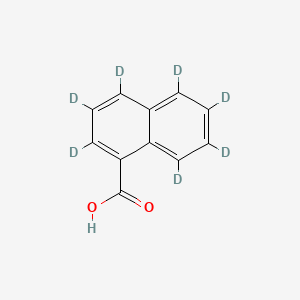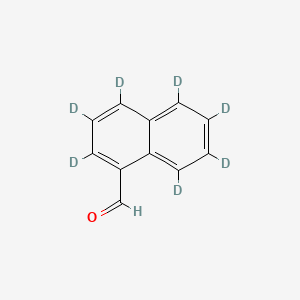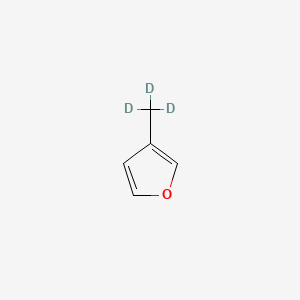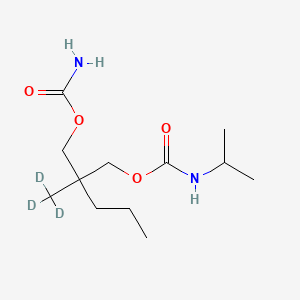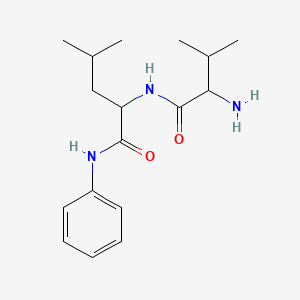
L-Valinyl-L-leucinyl Anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valinyl-L-leucinyl anilide is a synthetic dipeptide compound composed of the amino acids valine and leucine, linked to an aniline group. It is primarily used in biochemical research and has applications in proteomics and the study of protein interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Valinyl-L-leucinyl anilide can be synthesized using standard peptide synthesis techniques. One common method is the Merrifield solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically involves the following steps:
Coupling: The amino acids valine and leucine are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Aniline Addition: The aniline group is then coupled to the dipeptide using a similar coupling reagent.
Cleavage: The final product is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valinyl-L-leucinyl anilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
L-Valinyl-L-leucinyl anilide has several scientific research applications, including:
Proteomics: Used as a biomarker for the quantification of hemoglobin adducts to toxic electrophiles.
Biochemistry: Studied for its interactions with proteins and enzymes, providing insights into protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of L-Valinyl-L-leucinyl anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, including signal transduction, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
L-Valinyl-L-leucinyl anilide can be compared with other dipeptide compounds, such as:
L-Alanyl-L-valine: Similar in structure but with alanine instead of leucine.
L-Valyl-L-alanine: Similar in structure but with alanine instead of leucine.
L-Leucyl-L-valine: Similar in structure but with the positions of valine and leucine swapped.
Uniqueness
This compound is unique due to its specific combination of valine, leucine, and aniline, which imparts distinct biochemical properties and interactions. Its ability to form stable complexes with proteins and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYUHYUFPJMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662227 |
Source


|
| Record name | Valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874945-31-0 |
Source


|
| Record name | Valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

